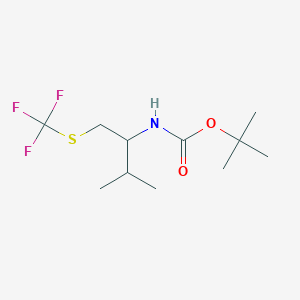

tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate

Description

tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate is a chiral carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a branched 3-methylbutan-2-yl backbone, and a trifluoromethylthio (-SCF₃) substituent. The (R)-configuration at the 2-position of the butane chain defines its stereochemistry, which is critical for its biological and chemical properties. The Boc group serves as a protective moiety for amines, commonly used in peptide synthesis and pharmaceutical intermediates .

Its structural features align with intermediates in the synthesis of protease inhibitors or kinase modulators, where stereochemical precision and fluorinated groups are often prioritized.

Properties

Molecular Formula |

C11H20F3NO2S |

|---|---|

Molecular Weight |

287.34 g/mol |

IUPAC Name |

tert-butyl N-[3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate |

InChI |

InChI=1S/C11H20F3NO2S/c1-7(2)8(6-18-11(12,13)14)15-9(16)17-10(3,4)5/h7-8H,6H2,1-5H3,(H,15,16) |

InChI Key |

QPXCMKUHCVTTMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CSC(F)(F)F)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable halide or sulfonate ester. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and chloroform.

Scientific Research Applications

tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein modification.

Medicine: It serves as a building block for the synthesis of potential drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethylthio group is known to enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

Key Observations :

- Substituents : The target compound’s -SCF₃ group contrasts with the -Cl/-OH/-C₆H₅ in the compound from . The -SCF₃ group confers higher lipophilicity (logP ~3.5 estimated) compared to the polar -OH/-Cl groups (logP ~2.1 for ’s compound).

- Stereochemistry : The (R)-configuration in the target compound vs. the (2S,3R) diastereomer in ’s analog highlights divergent synthetic challenges and biological target specificity.

Biological Activity

tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate, with the CAS number 2244064-17-1, is a compound of interest due to its unique structural features and potential biological activities. Its molecular formula is C11H20F3NO2S, and it has a molecular weight of 287.34 g/mol. The presence of the trifluoromethyl group and the tert-butyl moiety suggests that this compound might exhibit significant pharmacological properties.

The compound's structure includes a carbamate functional group, which is known for its role in various biological activities, including enzyme inhibition and receptor modulation. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving the compound's bioavailability.

Chemical Structure

Chemical Structure

The biological activity of this compound can be attributed to its interaction with specific biological targets. The trifluoromethyl group is known to enhance binding affinity in various pharmacological contexts, including:

- Inhibition of Enzymatic Activity : Compounds with carbamate structures often act as reversible inhibitors of enzymes through hydrogen bonding interactions.

- Receptor Modulation : The lipophilic nature of the tert-butyl group may facilitate membrane penetration, allowing for interaction with membrane-bound receptors.

Research Findings

Recent studies have explored the synthesis and biological evaluation of compounds featuring similar motifs:

Safety Profile

The safety data for this compound indicate potential hazards:

| Hazard Classification | Description |

|---|---|

| GHS07 | Warning due to acute toxicity (oral, dermal, inhalation), skin irritation, and eye irritation. |

| Precautionary Statements | P280 (Wear protective gloves), P301+P312 (If swallowed, call a poison center or doctor). |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-Butyl (R)-configured carbamate derivatives, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, describes a condensation reaction between a Boc-protected amino acid and a trifluoromethyl-containing heterocycle using catalytic conditions to preserve stereochemistry . Key factors include:

- Temperature control : Lower temperatures (0–25°C) minimize racemization.

- Catalyst selection : Chiral catalysts or bases (e.g., DMAP) enhance enantioselectivity.

- Protecting group strategy : The tert-butyl carbamate (Boc) group is stable under basic conditions but cleaved with acids, enabling sequential functionalization .

Q. What analytical techniques are critical for confirming the structural integrity of tert-Butyl carbamate derivatives?

- Methodological Answer :

- X-ray crystallography : SHELX software ( ) is widely used for resolving stereochemical ambiguities in crystalline derivatives .

- NMR spectroscopy : NMR distinguishes trifluoromethylthio groups, while / NMR confirms carbamate linkage and stereochemistry .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for intermediates with labile groups .

Q. How should researchers handle discrepancies in safety data for tert-Butyl carbamate derivatives?

- Methodological Answer : Safety Data Sheets (SDS) often lack comprehensive toxicity data (e.g., ). Contradictions arise in decomposition products (e.g., carbon monoxide in vs. no hazards in ). Mitigation strategies include:

- Cross-referencing SDS : Compare multiple sources (e.g., ) to identify common hazards.

- Preventive measures : Use fume hoods for reactions involving trifluoromethylthio groups (potential release) and monitor CO levels during thermal decomposition .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity in the synthesis of (R)-configured carbamates with trifluoromethylthio substituents?

- Methodological Answer :

- Dynamic kinetic resolution : Use chiral auxiliaries or enzymes (e.g., lipases) to bias stereochemical outcomes during nucleophilic substitution ().

- Asymmetric catalysis : Palladium or organocatalysts enable stereocontrol during C–S bond formation (trifluoromethylthio introduction) .

- Chromatographic separation : Chiral HPLC with polysaccharide-based columns resolves enantiomers post-synthesis ( ).

Q. How can computational modeling predict the reactivity and stability of tert-Butyl carbamate derivatives under varying conditions?

- Methodological Answer :

- DFT calculations : Simulate reaction pathways (e.g., Boc deprotection kinetics) using Gaussian or ORCA software.

- Molecular docking : Predict interactions between carbamates and biological targets (e.g., enzymes in ).

- Solvent compatibility models : COSMO-RS predicts solubility and stability in reaction media .

Q. What advanced techniques identify and characterize byproducts in multi-step syntheses of tert-Butyl carbamates?

- Methodological Answer :

- LC-MS/MS : Detects trace byproducts (e.g., sulfoxides from trifluoromethylthio oxidation).

- Isotopic labeling : -labeling tracks Boc group cleavage mechanisms ( ).

- In situ IR spectroscopy : Monitors intermediates in real-time, such as isocyanate formation during Boc deprotection .

Data Contradiction Analysis

Q. Why do some SDS report no hazards () while others note toxic decomposition products ()?

- Analysis : Variations arise from differing test conditions (e.g., pyrolysis vs. ambient storage). For example, trifluoromethylthio groups may release or radicals under high heat ( ). Researchers must:

- Contextualize SDS data : Match experimental conditions (e.g., temperature, solvent) to SDS hazard profiles.

- Conduct thermal stability assays : TGA/DSC analysis identifies decomposition thresholds .

Methodological Tables

Table 1 : Key Reaction Conditions for Stereochemical Control

Table 2 : Analytical Techniques for Byproduct Identification

| Technique | Application | Sensitivity | Reference |

|---|---|---|---|

| Chiral HPLC | Enantiomer resolution | 0.1% impurity | |

| LC-MS/MS | Trace byproduct detection | ppm-level | |

| In situ IR | Real-time monitoring of intermediates | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.